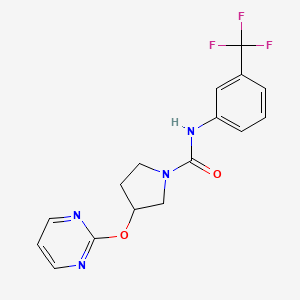

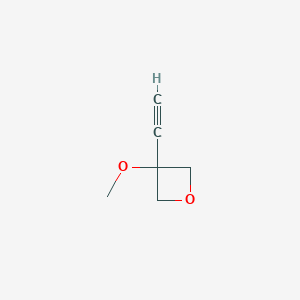

![molecular formula C19H19NO2S B2437512 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-2-甲基苯甲酰胺 CAS No. 2034403-39-7](/img/structure/B2437512.png)

N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . It’s often used as a building block in organic synthesis and materials science .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The solvent is usually subjected to vacuum evaporation, and the resulting residue is refined by crystallization .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like single-crystal X-ray diffraction . The structure often involves a planar aromatic system, which can influence the compound’s photophysical properties .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions can be used to form new carbon-carbon bonds under mild reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors like the planarity of the aromatic rings . These compounds often display major absorption bands assigned to π–π* transitions .

科学研究应用

组蛋白脱乙酰酶抑制和抗癌活性

N-羟基-4-(3-苯丙酰胺)苯甲酰胺 (HPPB) 衍生物,包括具有噻吩取代的化合物,已被设计和合成作为组蛋白脱乙酰酶抑制剂。这些化合物对组蛋白脱乙酰酶表现出抑制活性,IC(50) 值低至 0.3 µM。具体而言,噻吩取代的衍生物对人结肠癌和非小细胞肺癌细胞系表现出显着的抗增殖活性。它们诱导细胞周期停滞在 G2 期,突出了它们作为癌症治疗治疗剂的潜力 (Jiao 等人,2009)。

对癌细胞的抗增殖作用

含羟基的苯并[b]噻吩类似物因其对喉癌细胞的选择性而受到研究,显示出表明抗增殖活性的 IC50 值。这些化合物增强抗氧化酶活性,减少 ROS 产生,并通过增加 BAX/BCL-2 比率和激活 caspase 级联反应等机制诱导癌细胞凋亡。这表明它们在联合治疗中增强药物的生物利用度的潜力,为有效的化疗提供了一种战略性方法 (Haridevamuthu 等人,2023)。

对 MRSA 的杀菌活性

一系列取代的 2-羟基-N-[1-氧代-1-(苯氨基)烷-2-基]苯甲酰胺已显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 的潜在杀菌剂。这些化合物表现出浓度依赖性的杀菌作用,表明它们作为治疗 MRSA 菌株引起的感染的有效疗法的潜力 (Zadrazilova 等人,2015)。

眼压降低活性

苯并[b]噻吩-2-磺酰胺衍生物因其作为局部活性眼碳酸酐酶抑制剂的潜力而受到探索,可用于治疗青光眼。6-羟基苯并[b]噻吩-2-磺酰胺及其乙酸酯等化合物是此类中最有效的眼压降低剂,突出了它们在青光眼管理中的临床评估潜力 (Graham 等人,1989)。

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-13-7-3-5-9-15(13)18(21)20-12-19(2,22)17-11-14-8-4-6-10-16(14)23-17/h3-11,22H,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFAZWZKANWQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

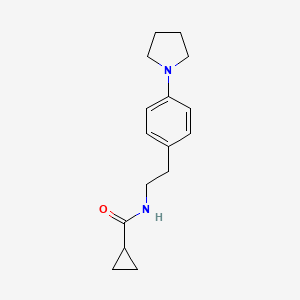

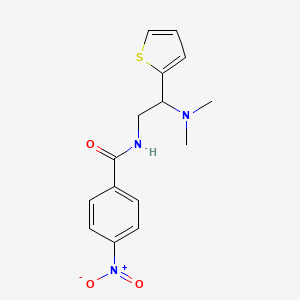

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

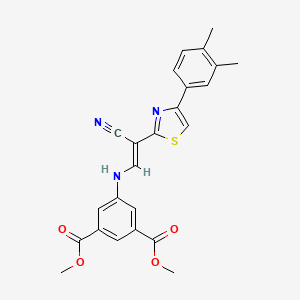

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)

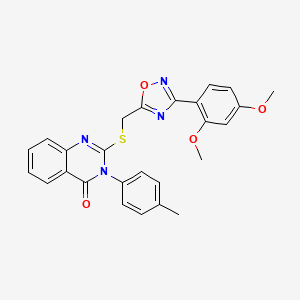

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)